Lys-Leu acetate salt

Description

Properties

IUPAC Name |

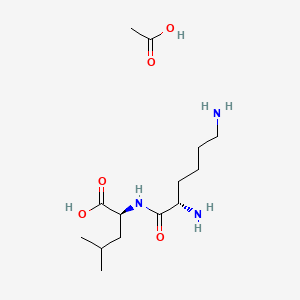

acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGRBXWQTXIVKV-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718718 | |

| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-72-4 | |

| Record name | L-Leucine, L-lysyl-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Applications of Lys-Leu Acetate Salt

This guide provides a comprehensive technical overview of Lys-Leu acetate salt, a dipeptide of interest in various scientific and pharmaceutical contexts. We will delve into its fundamental chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established principles of peptide chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide science.

Introduction to Lys-Leu Dipeptide and its Acetate Salt Form

The dipeptide Lys-Leu, formed from the amino acids L-lysine and L-leucine, represents a simple yet significant molecular entity. The primary structure consists of a single peptide bond linking the alpha-carboxyl group of lysine to the alpha-amino group of leucine. The presence of lysine's ε-amino group and leucine's isobutyl side chain imparts distinct chemical characteristics to the molecule.

The acetate salt form of Lys-Leu is of particular interest. In many applications, peptides are prepared as salts to enhance their stability, solubility, and bioavailability. Acetate, being a physiologically compatible counter-ion, is a common choice in pharmaceutical formulations. The acetate ions interact with the positively charged amino groups of the dipeptide, leading to a stable, solid material that is often more readily handled and dissolved in aqueous media than the corresponding free base.

Physicochemical Properties of Lys-Leu Acetate Salt

The physicochemical properties of Lys-Leu acetate salt are a direct consequence of its constituent amino acids and the nature of the peptide bond.

Structure and Conformation

The fundamental structure of the Lys-Leu dipeptide cation is depicted below. The acetate counter-ions are not shown but would be ionically associated with the protonated amino groups.

Figure 2: General workflow for the synthesis of Lys-Leu acetate salt via SPPS.

Detailed Synthesis Protocol

-

Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin or a similar suitable solid support.

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the leucine residue.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin again with DMF to remove unreacted amino acid and coupling reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF.

-

Washing: Wash the resin with DMF followed by a less polar solvent like DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation and Lyophilization: The purified peptide is typically obtained as a TFA salt from the HPLC process. To obtain the acetate salt, the TFA salt can be converted through ion-exchange chromatography or by repeatedly dissolving in a dilute acetic acid solution and lyophilizing.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and quantity of the synthesized Lys-Leu acetate salt.

HPLC Analysis

RP-HPLC is the primary method for assessing the purity of the dipeptide. A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA or formic acid, is typically used.

Typical HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 214 nm and 280 nm

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis. The expected monoisotopic mass of the Lys-Leu cation ([M+H]⁺) is approximately 260.19 g/mol .

NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons. This provides detailed information about the local environment of each atom.

Applications in Research and Drug Development

Dipeptides like Lys-Leu are explored for various applications in the pharmaceutical and biotechnological fields.

-

Prodrugs and Drug Delivery: The dipeptide structure can be used as a promoiety to improve the absorption of a parent drug. Certain peptide transporters in the body, such as PEPT1, can recognize and transport dipeptides, potentially enhancing oral bioavailability.

-

Biochemical Reagents: Lys-Leu can be used as a substrate in enzyme assays or as a building block for larger, more complex peptides.

-

Cell Culture Media Supplementation: Specific dipeptides can be more stable and soluble than their constituent free amino acids, making them advantageous for use in cell culture media.

Conclusion

Lys-Leu acetate salt is a dipeptide with physicochemical properties that make it a valuable compound in various research and development settings. Its synthesis via SPPS is straightforward, and its characterization can be robustly performed using standard analytical techniques. The acetate salt form offers advantages in terms of handling and solubility, making it a practical choice for formulation and application studies. A thorough understanding of its chemical properties is crucial for its effective utilization in scientific endeavors.

References

- Note: As specific literature for "Lys-Leu acetate salt" is limited, the following references provide foundational knowledge in peptide chemistry, synthesis, and analysis, which are authorit

-

Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

-

Peptide and Peptidomimetic Drug Discovery. Royal Society of Chemistry. [Link]

-

High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-Depth Technical Guide to the Molecular Structure of Lys-Leu Acetate Salt

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of Lys-Leu acetate salt, a dipeptide salt of significant interest to researchers and formulation scientists. The document elucidates the fundamental chemical properties of its constituent amino acids, L-lysine and L-leucine, and details the nature of the peptide bond and the ionic interaction with the acetate counter-ion. We present a multi-faceted analytical approach for structural confirmation, integrating data from mass spectrometry, NMR and IR spectroscopy, and high-performance liquid chromatography. Methodologies are presented not merely as procedures but as self-validating systems, with an emphasis on the rationale behind experimental design. This guide is intended to serve as an authoritative resource for professionals in drug development and biochemical research, providing the foundational knowledge required for the confident application and analysis of this dipeptide salt.

Part 1: Chemical Identity and Physicochemical Properties

The dipeptide Lys-Leu, or lysyl-leucine, is formed from the condensation of the essential amino acids L-lysine and L-leucine.[1] The acetate salt form enhances key physicochemical properties such as solubility and stability, making it more amenable for use in aqueous formulations.[2]

The structure consists of an L-lysine residue whose carboxyl group has formed a peptide bond with the alpha-amino group of an L-leucine residue. Due to the basic nature of the ε-amino group on the lysine side chain and the free N-terminal α-amino group, the dipeptide is basic and readily forms a salt with an acid like acetic acid. The acetate anion electrostatically associates with the protonated amino groups of the dipeptide cation.

Below is a diagram illustrating the ionic association between the Lys-Leu dipeptide and the acetate counter-ion.

Caption: Ionic association in Lys-Leu acetate salt.

Table 1: Physicochemical Properties of Lys-Leu Acetate Salt

| Property | Value | Source |

| CAS Number | 103404-72-4 | |

| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | [3] |

| Molecular Weight | 319.4 g/mol | [4] |

| Appearance | White crystalline powder | |

| Storage Temperature | −20°C | |

| SMILES String | CC(O)=O.CC(C)CCCCCN">C@HC(O)=O | |

| InChI Key | VAGRBXWQTXIVKV-IYPAPVHQSA-N |

Part 2: Synthesis and Purification

The synthesis of dipeptides like Lys-Leu is typically achieved through solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[5] SPPS is often preferred for its efficiency and ease of purification. The process involves the sequential coupling of amino acids on a solid resin support, followed by cleavage and deprotection. The final step involves salt formation.

The trustworthiness of any subsequent structural analysis rests on the purity of the synthesized peptide. Therefore, a robust purification step, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), is essential.[6]

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of Lys-Leu acetate salt.

Part 3: Structural Elucidation and Characterization

A multi-technique approach is required for the unambiguous confirmation of the molecular structure of Lys-Leu acetate salt. Each technique provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a cornerstone technique for peptide analysis, providing a precise mass-to-charge ratio (m/z) that directly confirms the molecular weight of the dipeptide.[7][8] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[9] Tandem MS (MS/MS) can further be used to fragment the peptide, providing data that confirms the amino acid sequence.

-

Sample Preparation: Dissolve approximately 1 mg of Lys-Leu acetate salt in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid helps in the protonation of the peptide, making it suitable for positive ion mode ESI.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode with a scan range appropriate for the expected m/z of the protonated molecule [M+H]⁺ (Expected m/z for C₁₂H₂₅N₃O₃ ≈ 259.19 + 1.01 = 260.20).

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum. The primary peak should correspond to the [M+H]⁺ ion. Other adducts like [M+Na]⁺ may also be observed.

-

Interpretation: The causality for this experiment is direct: the measured m/z of the most abundant isotopic peak for the parent ion must match the theoretically calculated mass of the protonated Lys-Leu dipeptide within a narrow mass tolerance (typically <5 ppm), thereby validating its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Covalent Structure Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the covalent structure and connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can definitively identify the amino acid residues and confirm the presence of the peptide bond and the acetate counter-ion.

-

Sample Preparation: Dissolve 5-10 mg of Lys-Leu acetate salt in 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.

-

Instrument Setup: The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked to the deuterium signal of the solvent, and the sample is shimmed to achieve high resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Interpretation:

-

Acetate Signal: A sharp singlet peak will be observed around 1.9 ppm, which is characteristic of the methyl protons of the acetate ion. This directly validates the presence of the counter-ion.

-

Amino Acid Signals: The spectrum will show distinct signals for the protons on the lysine and leucine side chains, as well as the α-protons. For example, the doublet for the two methyl groups of the leucine side chain will be prominent.

-

Peptide Bond: The formation of the peptide bond results in characteristic chemical shifts for the α-protons adjacent to the amide linkage.

-

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, most notably the amide bonds of the peptide backbone.[10]

-

Sample Preparation: Place a small amount of the dry, powdered Lys-Leu acetate salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum's authority comes from the presence of characteristic absorption bands:

-

Amide I Band (approx. 1650 cm⁻¹): This strong absorption is primarily due to the C=O stretching vibration of the peptide bond and is one of the most definitive indicators of a peptide structure.

-

Amide II Band (approx. 1550 cm⁻¹): This arises from N-H bending and C-N stretching vibrations.

-

Carboxylate Stretch (approx. 1560-1600 cm⁻¹ and ~1400 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric stretching of the C-terminal carboxylate group and the acetate counter-ion will be present.

-

N-H Stretch (approx. 3300 cm⁻¹): A broad band corresponding to the N-H stretching of the amino groups.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly RP-HPLC, is the standard for assessing the purity of peptides.[6] It separates the target peptide from any synthesis-related impurities, such as deletion sequences or incompletely deprotected species.

Caption: Workflow for RP-HPLC analysis of Lys-Leu acetate salt.

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). TFA is a common ion-pairing agent used to improve peak shape.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in Mobile Phase A.

-

Method: Use a C18 analytical column. Elute the sample with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

-

Detection: Monitor the column eluent using a UV detector at 214 nm, where the peptide bond absorbs strongly.

-

Interpretation: A self-validating result is a single, sharp, symmetrical peak in the chromatogram. The area of this peak relative to the total area of all peaks detected provides a quantitative measure of the peptide's purity, which should typically be >95% for research applications.

Part 4: Applications and Significance

The precise molecular structure of Lys-Leu acetate salt is critical to its function in various applications.

-

Pharmaceutical Formulation: As an excipient, L-lysine acetate can enhance the solubility and stability of active pharmaceutical ingredients (APIs).[11] Its use in lyophilized products is also an area of interest.[2] The acetate salt form is often preferred over hydrochloride salts in formulations where a near-neutral pH is desired or chloride ions are incompatible with the API.[2] Peptide acetate salts are common in commercial drug products, such as Leuprolide Acetate, a GnRH agonist used in cancer therapy.[12][13]

-

Cell Culture: Dipeptides are increasingly used as stable sources of amino acids in cell culture media to support the production of biologics.[14] Lys-Leu can provide both lysine and leucine in a highly soluble and stable form, improving culture performance.

-

Nutritional Science: Lysine is an essential amino acid, and its supplementation is important in human and animal nutrition.[15] The acetate salt form offers good bioavailability.

Conclusion

The molecular structure of Lys-Leu acetate salt is well-defined, consisting of the dipeptide lysyl-leucine in a cationic form ionically paired with an acetate anion. Its identity, structure, and purity are not merely assumed but are rigorously confirmed through a synergistic application of modern analytical techniques. Mass spectrometry validates its molecular weight, NMR spectroscopy confirms its covalent framework, IR spectroscopy identifies its characteristic functional groups, and HPLC quantifies its purity. A thorough understanding of this structure, grounded in the robust analytical principles outlined in this guide, is paramount for any scientist or researcher aiming to utilize this compound with confidence and precision in their work.

References

-

Schluter, H., Klatt, P., & Rippa, M. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical Mass Spectrometry, 3(1), 32-40. [Link]

-

Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130034. [Link]

-

Biemann, K., Gapp, F., & Seibl, J. (1959). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 81(9), 2274–2274. [Link]

-

Lama, R., & Lajoie, G. A. (2007). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 72(6), 2248–2251. [Link]

-

Krutzsch, H. C., & Pisano, J. J. (1977). Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases. Methods in Enzymology, 47, 391-404. [Link]

-

Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]

-

Lee, J., et al. (2025). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 109(7). [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). Do You Know Everything About L-Lysine Acetate. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Molecules, 26(15), 4567. [Link]

-

National Center for Biotechnology Information. (n.d.). Lysyl-Leucine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Lysine, acetate (1:1). PubChem Compound Database. Retrieved from [Link]

- Balla, K., et al. (2004). Method for the synthesis of peptide salts, their use and pharmaceutical preparations containing the peptide salts. U.S.

-

Nagarkar, R. P., et al. (2007). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Methods in Molecular Biology, 391, 143–155. [Link]

-

National Center for Biotechnology Information. (n.d.). Leuprolide Acetate. PubChem Compound Database. Retrieved from [Link]

-

Sartor, O. (2003). Eligard: Leuprolide acetate in a novel sustained-release delivery system. Urology, 61(2 Suppl 1), 13-17. [Link]

Sources

- 1. Lysyl-Leucine | C12H25N3O3 | CID 7016103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. H-LYS-LEU-OH ACETATE SALT CAS#: 103404-72-4 [m.chemicalbook.com]

- 5. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Quantitation with Direct Detect® Spectrometer | Life Science Research | Merck [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

The Lys-Leu Dipeptide: A Technical Guide to its Biological Functions and Therapeutic Potential

Introduction: Beyond Building Blocks - The Rise of Bioactive Dipeptides

In the landscape of biological molecules, peptides are fundamental players, traditionally viewed as the constituent parts of proteins. However, a growing body of evidence has illuminated the profound and specific biological activities of short-chain peptides, particularly dipeptides. These molecules, consisting of just two amino acids linked by a peptide bond, are not merely metabolic intermediates but function as potent signaling molecules and regulators of diverse physiological processes. Their small size confers advantages in bioavailability and tissue penetration, making them attractive candidates for therapeutic development.

This technical guide focuses on the Lys-Leu dipeptide, a molecule composed of the essential amino acids lysine and leucine. While often studied in the context of longer, lysine- and leucine-rich antimicrobial peptides, the Lys-Leu dipeptide itself possesses a unique and compelling profile of biological activities. This document will provide an in-depth exploration of its known functions, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its effects. We will delve into its anti-inflammatory, antioxidant, and metabolic regulatory roles, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The unique amphipathic nature of this dipeptide, combining the hydrophilic, positively charged side chain of lysine with the hydrophobic side chain of leucine, is central to its interactions with cellular structures and its diverse biological functions.

Core Biological Functions of the Lys-Leu Dipeptide

The biological activities of the Lys-Leu dipeptide are multifaceted, spanning immunomodulation, anti-aging, and metabolic regulation. While research on the dipeptide itself is still emerging, studies on Lys-Leu and the closely related Leu-Lys provide significant insights into its potential.

Anti-inflammatory and Immunomodulatory Effects

Peptides rich in lysine and leucine have demonstrated significant anti-inflammatory properties. These peptides can modulate the innate immune response, a critical factor in both infectious and non-infectious inflammatory conditions. The proposed mechanism involves the suppression of pro-inflammatory mediators. For instance, related Leu/Lys-rich peptides have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity suggests a potential therapeutic role in conditions characterized by excessive inflammation. The positively charged lysine residue is thought to interact with negatively charged components of inflammatory triggers like LPS, while the hydrophobic leucine residue may facilitate membrane interactions.

Antioxidant and Anti-aging Properties

Recent studies have highlighted the potent antioxidant and anti-aging effects of dipeptides containing leucine and lysine. In a key study utilizing the model organism Caenorhabditis elegans, the dipeptide Leu-Lys (LK) was shown to extend both the mean and maximum lifespan.[1][2][3] This effect was attributed to the dipeptide's ability to suppress oxidative and glycative stress. Specifically, treatment with LK reduced the levels of intracellular reactive oxygen species (ROS) and superoxide radicals.[1][2][3] The antioxidant activity of these dipeptides appears to be more effective against superoxide radicals than other types of radicals.[1][4] The presence of the hydrophobic amino acid leucine at the N-terminus is thought to contribute to this enhanced antioxidant activity.[1][4]

| Biological Effect | Model System | Key Findings | Reference |

| Lifespan Extension | C. elegans | Mean lifespan prolonged by 20.9% (Leu-Lys) and 11.7% (Lys-Leu). | [2][3] |

| Antioxidant Activity | in vitro & C. elegans | Scavenging of superoxide radicals; decreased intracellular ROS. | [1][2][3] |

| Antiglycation Activity | in vitro & C. elegans | Suppression of advanced glycation end products (AGEs) formation. | [1][2] |

| Cell Proliferation | Rat Spleen Organotypic Culture | Stimulated cell proliferation at concentrations of 0.001-10 ng/ml. | [5] |

Metabolic Regulation and Nutrient Utilization

The Lys-Leu dipeptide has been shown to be more efficiently utilized for growth and protein synthesis compared to its constituent free amino acids in certain animal models. A study in turbot demonstrated that a diet supplemented with Lys-Leu dipeptide resulted in a significantly higher protein efficiency ratio compared to a diet with free lysine and leucine.[6] This suggests that dipeptide transport and metabolism may be a more efficient route for delivering these essential amino acids for protein synthesis. Furthermore, dipeptide supplementation appears to influence the expression of intestinal amino acid transporters.[6] While the precise mechanisms are still under investigation, these findings point to a role for Lys-Leu in optimizing nutrient absorption and metabolic processes.

Molecular Mechanisms of Action

The biological effects of the Lys-Leu dipeptide are underpinned by its interactions with key cellular signaling pathways. While direct evidence for the Lys-Leu dipeptide is still being gathered, the mechanisms of related peptides provide a strong basis for hypothesized pathways.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of lysine- and leucine-rich peptides are likely mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.

In the canonical NF-κB pathway, activation leads to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm.[7][8] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that Lys-Leu containing peptides may interfere with upstream signaling components that lead to IKK activation, or potentially modulate the ubiquitination events that are critical for this pathway.[9]

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular inflammatory signals into intracellular responses.[10] Synthetic peptides have been shown to inhibit MAPK pathways, suggesting a potential mechanism for the anti-inflammatory action of Lys-Leu.[11]

Caption: Hypothesized anti-inflammatory mechanism of Lys-Leu dipeptide.

Antioxidant Mechanism

The antioxidant properties of the Lys-Leu dipeptide are likely due to its ability to directly scavenge free radicals, particularly superoxide radicals.[1][2][3] The electron-donating capacity of the peptide bond and the specific properties of the amino acid side chains contribute to this activity. The hydrophobic nature of leucine may enhance its interaction with lipid-rich environments where oxidative damage often occurs. The precise mechanism of radical scavenging can involve hydrogen atom transfer (HAT) or single electron transfer (SET) reactions.[12] Further research is needed to fully elucidate the dominant antioxidant mechanism of the Lys-Leu dipeptide.

Experimental Protocols for a Senior Application Scientist

To facilitate further research into the biological functions of the Lys-Leu dipeptide, this section provides detailed, field-proven protocols for key assays.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide (NO) production, a key indicator of inflammation, in a murine macrophage cell line.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[13]

-

Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12 hours.[14]

2. Treatment:

-

Aspirate the medium and replace it with fresh serum-free DMEM.

-

Add various concentrations of the Lys-Leu dipeptide to the wells. Prepare a vehicle control (serum-free DMEM).

-

After 1 hour of pre-treatment with the dipeptide, stimulate the cells with 1 µg/mL of LPS for 24 hours.[14] Include a negative control group with no LPS stimulation.

3. Measurement of Nitrite:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Use the Griess reagent to measure the concentration of nitrite, a stable product of NO.[15]

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.[14]

-

Measure the absorbance at 540 nm using a microplate reader.[14][16]

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[14]

Caption: Workflow for Nitric Oxide Production Assay.

Protocol 2: In Vivo Anti-aging Activity - C. elegans Lifespan Assay

This protocol outlines the procedure for assessing the effect of Lys-Leu dipeptide on the lifespan of the nematode C. elegans.

1. Preparation of NGM Plates:

-

Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.[18]

-

To prevent progeny from hatching and confounding the results, add fluorodeoxyuridine (FUDR) to the NGM plates.[17][18]

-

Prepare separate sets of plates with and without the Lys-Leu dipeptide incorporated into the NGM at the desired concentrations.

2. Synchronization of Worms:

-

Obtain an age-synchronized population of worms by performing a timed egg laying.[18]

-

Allow adult worms to lay eggs on a plate for a few hours, then remove the adults.

-

Allow the eggs to hatch and develop to the L4 larval stage.[18]

3. Lifespan Assay:

-

Transfer the L4 larvae to the experimental plates (with and without Lys-Leu).[19]

-

Incubate the plates at 20°C.[20]

-

Score the worms every 1-2 days for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[20]

-

Transfer the worms to fresh plates every few days to ensure a consistent food supply and dipeptide concentration.

4. Data Analysis:

-

Record the number of live and dead worms at each time point.

-

Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different treatment groups.[21]

Pharmacokinetics and Drug Development Potential

The therapeutic potential of any peptide is intrinsically linked to its pharmacokinetic properties. Unmodified dipeptides, like Lys-Leu, generally have short plasma half-lives due to rapid degradation by proteases and peptidases present throughout the body.[22] Their primary routes of administration are typically parenteral (intravenous, subcutaneous, or intramuscular) to bypass first-pass metabolism in the gut and liver.[22][23]

Despite these challenges, the field of peptide drug development is rapidly advancing.[24] Strategies to enhance the pharmacokinetic stability of peptides include:

-

Chemical Modifications: Introducing unnatural amino acids or modifying the peptide termini to reduce susceptibility to proteolysis.[25]

-

Cyclization: Creating cyclic peptides that are more resistant to degradation.

-

Formulation with Delivery Systems: Encapsulating peptides in nanoparticles or liposomes to protect them from degradation and control their release.

The potent and specific biological activities of the Lys-Leu dipeptide, particularly its anti-inflammatory and antioxidant effects, make it an attractive lead compound for drug development. Further research focusing on optimizing its stability and delivery will be crucial in translating its therapeutic potential into clinical applications for a range of inflammatory and age-related diseases.

Conclusion and Future Directions

The Lys-Leu dipeptide is emerging as a bioactive molecule with significant therapeutic potential. Its demonstrated anti-inflammatory, antioxidant, and metabolic regulatory functions position it as a promising candidate for further investigation. The unique combination of a cationic and a hydrophobic amino acid likely underpins its diverse activities, from modulating key inflammatory signaling pathways to scavenging harmful free radicals.

Future research should focus on several key areas to fully realize the potential of the Lys-Leu dipeptide. A deeper understanding of its molecular targets and the specific interactions that mediate its effects on the NF-κB and MAPK pathways is needed. Elucidating the precise mechanisms of its antioxidant activity will also be critical. From a drug development perspective, overcoming the pharmacokinetic challenges associated with small peptides through innovative chemical modification and formulation strategies will be paramount. As our understanding of the nuanced roles of dipeptides in physiology and pathology grows, the Lys-Leu dipeptide stands out as a molecule of considerable interest for the development of novel therapeutics.

References

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. Retrieved from [Link]

-

Effect of synthesized dipeptide L-Leu-Lys on cell proliferation and apoptosis in organotypic tissue culture from rat spleen. (n.d.). Retrieved from [Link]

-

Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). ProQuest. Retrieved from [Link]

-

Yokoyama, S., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(5), 2636-2645. Retrieved from [Link]

-

Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). PubMed. Retrieved from [Link]

-

Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023). ResearchGate. Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of protiens and peptides. (n.d.). Slideshare. Retrieved from [Link]

-

Exploration and Preliminary Investigation of Wiled Tinospora crispa: A Medicinal Plant with Promising Anti-Inflammatory and Antioxidant Properties. (2023). MDPI. Retrieved from [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. Retrieved from [Link]

-

Nitric oxide detection methods in vitro and in vivo. (2017). PubMed Central. Retrieved from [Link]

-

Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. (2013). ResearchGate. Retrieved from [Link]

-

A Leu-Lys-rich antimicrobial peptide: activity and mechanism. (2001). PubMed. Retrieved from [Link]

-

Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2013). PubMed. Retrieved from [Link]

-

Survival assays using Caenorhabditis elegans. (2016). PubMed Central. Retrieved from [Link]

-

Surveying low-cost methods to measuring lifespan and healthspan in C. elegans. (2022). National Institutes of Health. Retrieved from [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2011). PubMed Central. Retrieved from [Link]

-

Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved from [Link]

-

The C. elegans Lifespan Assay Toolkit. (2014). ResearchGate. Retrieved from [Link]

-

Measuring Caenorhabditis elegans Life Span on Solid Media. (2009). ResearchGate. Retrieved from [Link]

-

Measuring Caenorhabditis elegans Life Span on Solid Media. (2009). PubMed Central. Retrieved from [Link]

-

Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. (2022). PubMed Central. Retrieved from [Link]

-

Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. (2022). MDPI. Retrieved from [Link]

-

Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. (2017). PubMed. Retrieved from [Link]

-

Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. (2024). PubMed. Retrieved from [Link]

-

Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK. (1998). PubMed. Retrieved from [Link]

-

Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). (2020). PubMed. Retrieved from [Link]

-

Molecular Basis of NF-κB Signaling. (2012). PubMed Central. Retrieved from [Link]

-

Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells. (2014). PubMed. Retrieved from [Link]

-

Recent Trends in Peptide Drug Discovery and Development. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

NF-κB essential modulator (NEMO) interaction with linear and lys-63 ubiquitin chains contributes to NF-κB activation. (2011). PubMed. Retrieved from [Link]

-

Regulation of NF-κB by NSD1/FBXL11-dependent reversible lysine methylation of p65. (2010). PubMed Central. Retrieved from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis. (2015). PubMed. Retrieved from [Link]

Sources

- 1. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans - ProQuest [proquest.com]

- 5. appliedcellbiology.com [appliedcellbiology.com]

- 6. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NF-κB essential modulator (NEMO) interaction with linear and lys-63 ubiquitin chains contributes to NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Surveying low-cost methods to measuring lifespan and healthspan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. books.rsc.org [books.rsc.org]

- 25. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lys-Leu Acetate Salt (CAS No. 103404-72-4)

Abstract

Lys-Leu acetate salt (CAS No. 103404-72-4) is a dipeptide composed of the essential amino acids L-lysine and L-leucine, presented as a stable and highly soluble acetate salt. This guide serves as a comprehensive technical resource, detailing the physicochemical properties, biological significance, and key applications of this compound. We will explore its mechanism of cellular uptake via peptide transporters, its intracellular fate, and the subsequent metabolic and signaling roles of its constituent amino acids. Furthermore, this document provides field-proven experimental protocols for its application in mammalian cell culture and its quantification via high-performance liquid chromatography (HPLC), equipping researchers with the knowledge to effectively leverage this dipeptide in their work.

Core Compound Identity and Physicochemical Properties

Lys-Leu acetate salt is a synthetically accessible dipeptide that provides L-lysine and L-leucine in a single, stable molecule. The acetate counter-ion is utilized to enhance the compound's stability and aqueous solubility compared to the free base dipeptide.[1] This is particularly advantageous in the preparation of concentrated stock solutions for applications such as cell culture media formulation.

Table 1: Physicochemical Properties of Lys-Leu Acetate Salt

| Property | Value | Source(s) |

| CAS Number | 103404-72-4 | [2][3][4] |

| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | [3][5] |

| Molecular Weight | 319.4 g/mol | [4][5] |

| Canonical SMILES | CC(C)CCCCCN">C@HC(O)=O.CC(O)=O | [3] |

| InChI Key | VAGRBXWQTXIVKV-IYPAPVHQSA-N | [3] |

| Appearance | White to off-white solid | [6] |

| Solubility | Highly soluble in water | [6] |

| Storage Temperature | -20°C | [3][4][5] |

Biological Significance and Mechanisms of Action

The utility of Lys-Leu extends beyond simply being a source of amino acids. Its dipeptide structure dictates a distinct biological pathway for cellular uptake and metabolism, offering advantages over the administration of free amino acids.

Cellular Uptake via Peptide Transporters

Unlike free amino acids, which rely on a variety of specific amino acid transporters, di- and tripeptides are primarily transported into cells by proton-coupled oligopeptide transporters (PEPTs), such as PEPT1.[7][8] This transport mechanism is a form of secondary active transport, utilizing a proton gradient to drive the influx of the peptide into the cytoplasm.[9][10]

The key advantages of this uptake mechanism include:

-

Efficiency: PEPT transporters can have a high capacity for uptake.[8]

-

Reduced Competition: It bypasses the often-saturated amino acid transport systems, ensuring a more reliable supply of lysine and leucine.

-

Broad Substrate Specificity: PEPT1 can transport a wide range of di- and tripeptides, making it a robust system for nutrient absorption.[7]

Once inside the cell, Lys-Leu is rapidly cleaved by intracellular peptidases into its constituent amino acids, L-lysine and L-leucine.[10][11] These amino acids are then available to join the intracellular pools for protein synthesis, energy metabolism, or other cellular functions.

Signaling Roles of Leucine and Lysine

The constituent amino acids of Lys-Leu are not merely building blocks; they are potent signaling molecules.

-

L-Leucine: Leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically mTOR Complex 1 (mTORC1).[12][13] The activation of mTORC1 is a central event promoting cell growth and proliferation by stimulating protein synthesis and inhibiting autophagy.[14]

-

L-Lysine: Lysine has also been shown to activate the mTORC1 pathway, contributing to the regulation of cell growth, particularly in skeletal muscle satellite cells.[12]

The delivery of both amino acids simultaneously via Lys-Leu can therefore provide a coordinated stimulus for anabolic processes within the cell.

Applications in Research and Drug Development

Advanced Cell Culture Supplementation

The primary application of Lys-Leu acetate salt is in the formulation of chemically defined cell culture media for biopharmaceutical production, particularly for Chinese Hamster Ovary (CHO) cells.[11] The use of dipeptides in media formulation is a strategic approach to enhance nutrient stability and solubility.[15][16][17]

Causality for Use:

-

Improved Nutrient Utilization: Studies have shown that dipeptide forms of amino acids, including Lys-Leu, can lead to higher feed and protein efficiency ratios compared to supplementing with crystalline (free) amino acids.[18]

-

Consistent Nutrient Supply: Dipeptides provide a stable source of amino acids, avoiding the rapid degradation seen with amino acids like glutamine and overcoming the poor solubility of others like tyrosine.[15][17] This ensures a more consistent and predictable cellular environment.

-

Enhanced Cellular Performance: By ensuring efficient uptake and activating growth signaling pathways, dipeptide supplementation can lead to improved cell growth, higher culture viability, and increased monoclonal antibody (mAb) titers.[11]

Potential as a Bioactive Compound

Emerging research highlights the potential of Lys-Leu and similar peptides as bioactive agents.

-

Anti-aging Properties: The dipeptide has been shown to prolong lifespan and reduce age-related oxidative and glycative stress in C. elegans models.[19] This suggests a role as a potential antioxidant.

-

Antimicrobial Motif: Peptides rich in lysine and leucine are known for their potent antimicrobial activity.[20] They function by selectively targeting and disrupting the negatively charged membranes of bacteria and cancer cells.[21][22] While Lys-Leu itself is a small dipeptide, it represents the core structural motif responsible for this activity.

Key Experimental Protocols

The following protocols provide a framework for the practical application and analysis of Lys-Leu acetate salt.

Protocol 1: Preparation and Use of a Lys-Leu Stock Solution for Cell Culture

This protocol describes the preparation of a sterile, concentrated stock solution for supplementing mammalian cell culture media.

Rationale: A concentrated stock solution allows for precise, sterile addition to media without significantly altering the total volume. The high water solubility of the acetate salt form facilitates the preparation of high-concentration stocks. Sterile filtration is a critical step to prevent microbial contamination of the cell culture.

Materials:

-

Lys-Leu acetate salt (CAS 103404-72-4)

-

High-purity water (e.g., WFI or cell culture grade)

-

Sterile conical tubes (50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Calibrated analytical balance

-

Sterile biological safety cabinet

Procedure:

-

Calculation: Determine the mass of Lys-Leu acetate salt needed to prepare a stock solution of desired concentration (e.g., 100 mM).

-

Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (319.4 g/mol)

-

-

Weighing: In a biological safety cabinet, accurately weigh the calculated mass of the dipeptide and transfer it to a sterile 50 mL conical tube.

-

Dissolution: Add a portion of the high-purity water to the tube (e.g., 40 mL for a final volume of 50 mL). Mix by vortexing or gentle inversion until the solid is completely dissolved.

-

Volume Adjustment: Adjust the final volume to the target (e.g., 50 mL) with high-purity water.

-

Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This is the final, sterile stock solution.

-

Storage: Label the tube with the compound name, concentration, and date of preparation. Store at -20°C for long-term use.

-

Application: Thaw the stock solution and add the required volume to your basal cell culture medium to achieve the desired final working concentration.

Protocol 2: Workflow for Quantification of Lys-Leu in Media Supernatant

This protocol outlines a general workflow for measuring the concentration of Lys-Leu in cell culture supernatant to study its uptake kinetics. It is based on a common method involving derivatization followed by reverse-phase HPLC (RP-HPLC).[11]

Rationale: Direct detection of small, non-chromophoric peptides like Lys-Leu can be challenging. Derivatization with a fluorescent tag like Dansyl Chloride introduces a chromophore/fluorophore, enabling sensitive detection by UV or fluorescence detectors.[11] RP-HPLC separates the derivatized peptide from other media components based on hydrophobicity.

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of standards of known Lys-Leu acetate salt concentrations (e.g., 0 µM to 500 µM) in the same basal medium used for the experiment.

-

Sample Collection: At designated time points, collect aliquots of the cell culture medium.

-

Sample Clarification: Centrifuge the samples at high speed (e.g., 10,000 x g for 5 min) to pellet any cells or debris. Collect the supernatant.

-

Derivatization (based on Wu et al., 2013[11]): a. To 10 µL of the clarified supernatant or standard, add 50 µL of 0.1 M borax buffer (pH 9.0). b. Add 100 µL of 20 mM Dansyl Chloride in acetonitrile. c. Incubate the mixture at room temperature for 2 hours in the dark. d. Quench the reaction by adding 100 µL of 1% formic acid.

-

HPLC Analysis: a. System: An HPLC system equipped with a C18 column and a UV or fluorescence detector. b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Formic acid buffer. d. Gradient: Run a suitable gradient to separate the derivatized Lys-Leu from other components. e. Detection: Monitor the appropriate wavelength for dansylated compounds.

-

Data Analysis: a. Integrate the peak area corresponding to the derivatized Lys-Leu in both standards and samples. b. Plot a standard curve of peak area versus concentration for the standards. c. Use the regression equation from the standard curve to calculate the concentration of Lys-Leu in the experimental samples.

Conclusion and Future Outlook

Lys-Leu acetate salt (CAS 103404-72-4) is more than a simple combination of two essential amino acids. Its dipeptide nature confers unique advantages in cellular uptake and biological activity, making it a valuable tool for researchers. In drug development and bioprocessing, it serves as a highly soluble and stable component for optimizing cell culture media, leading to more robust and productive manufacturing processes. The emerging evidence of its antioxidant and antimicrobial properties opens new avenues for its investigation as a potential therapeutic or nutraceutical agent. The protocols and data presented in this guide provide a solid foundation for scientists to effectively utilize this versatile dipeptide and explore its full potential in their research endeavors.

References

- Biegel, A., Knutter, I., Hartrodt, B., Gebauer, S., Theis, S., Daniel, H., Brandsch, M., & Neubert, K. (2006). Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding. Amino Acids, 31(2), 175-184.

- Kishore, B. K., & Kallay, L. M. (1998).

- Reid, S., Stanimirova, I., Racher, A., & Lamping, G. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Journal of Industrial Microbiology & Biotechnology, 43, 1145-1158.

- Daniel, H. (2004). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. Physiology, 19(2), 97-101.

- Let's Learn interesting things. (2023, May 22). Absorption of Amino Acids, Dipeptides, and Tripeptides [Video]. YouTube.

- Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2001). Candidacidal mechanism of a Leu/Lys-rich α-helical amphipathic model antimicrobial peptide and its diastereomer composed of D,L-amino acids. Biochemical Journal, 359(Pt 1), 115-122.

- Shin, S. Y., Kang, J. H., Jang, S. Y., Kim, Y., Kim, K. L., & Hahm, K. S. (2001). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Journal of Peptide Research, 58(6), 504-512.

- Kubo, E., Murota, K., & Terao, J. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(2), 1018-1027.

- Zhang, L., Yin, Y., Liu, Y., Zhang, Y., Chu, W., & Li, D. (2019). mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth. Cells, 8(12), 1547.

- Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction. Merck KGaA.

-

ResearchGate. (n.d.). Effect of levels of protein and amino acids (Lys, Thr, Met and Leu) on.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). L-LYSINE ACETATE. Retrieved from [Link]

- Google Patents. (n.d.). US20110262965A1 - Cell culture medium comprising small peptides.

-

ResearchGate. (n.d.). Leu and Ile signaling pathway. Retrieved from [Link]

- Gao, W., Liang, M., & Mai, K. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus). Fish Physiology and Biochemistry, 46(5), 1795-1807.

- Efeyan, A., & Sabatini, D. M. (2015). Lysosome: The Metabolic Signaling Hub. Trends in Cell Biology, 25(12), 729-741.

-

Chem-Impex. (n.d.). H-Pro-Lys-OH acetate salt. Retrieved from [Link]

-

MDPI. (2024). Urinary Metabolomics as a Window into Occupational Exposure: The Case of Foundry Workers. Retrieved from [Link]

-

PubChem. (n.d.). Leuprolide Acetate. Retrieved from [Link]

-

State Supply. (n.d.). Bell & Gossett NRF-45 Circulator Pump 3-Speed 115V (103404). Retrieved from [Link]

- Reddy, G. O., Reddy, B. S., & Kumar, K. R. (2012). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 80(3), 555-568.

-

ResearchGate. (n.d.). Quantitation of leuprolide acetate by high performance liquid chromatography. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Lysylleucine (HMDB0028955). Retrieved from [Link]

-

Xylem. (n.d.). NRF - System Lubricated Iron Body Circulators. Retrieved from [Link]

- Sabari, B. R., Zhang, D., & Allis, C. D. (2024). Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. Molecular Cell, 84(20), 3745-3759.e8.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Lys-Leu 103404-72-4 [sigmaaldrich.com]

- 4. H-LYS-LEU-OH ACETATE SALT CAS#: 103404-72-4 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. L-Lysine acetate | 57282-49-2 [chemicalbook.com]

- 7. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Dipeptide uptake and transport characteristics in rabbit tracheal epithelial cell layers cultured at an air interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]

- 16. bachem.com [bachem.com]

- 17. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 18. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Candidacidal mechanism of a Leu/Lys-rich α-helical amphipathic model antimicrobial peptide and its diastereomer composed of D,L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Lys-Leu Acetate

Abstract

The aqueous solubility of peptide active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of the dipeptide L-lysyl-L-leucine acetate (Lys-Leu acetate) in water. We will explore the theoretical underpinnings of its solubility, grounded in its physicochemical properties, and detail robust experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of peptide-based therapeutics. We will delve into the causal relationships behind experimental design, ensuring that each protocol is a self-validating system. All methodologies and mechanistic claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Critical Role of Solubility in Peptide Drug Development

Peptides have emerged as a significant class of therapeutics, offering high specificity and potency. However, their development is often challenged by physicochemical properties, with aqueous solubility being a primary hurdle. Poor solubility can lead to issues in formulation, administration, and absorption, ultimately compromising the therapeutic outcome.[1] The dipeptide Lys-Leu, composed of a hydrophilic basic amino acid (Lysine) and a hydrophobic amino acid (Leucine), presents an interesting case study in peptide solubility.[2][3][4]

The selection of an appropriate salt form is a key strategy to enhance the solubility and stability of peptide APIs.[5] Acetate is frequently chosen as a counter-ion in pharmaceutical development due to its established safety profile and its ability to improve the physicochemical properties of peptides, often yielding a stable, soluble product.[6][7][8] This guide will provide a deep dive into the principles and practical methodologies for assessing the aqueous solubility of Lys-Leu as an acetate salt.

Theoretical Principles Governing Lys-Leu Acetate Solubility

The solubility of Lys-Leu acetate in water is governed by a complex interplay of factors, including its amino acid composition, the solution pH, temperature, and the nature of the counter-ion.

Amino Acid Composition and Intrinsic Properties

-

Lysine (Lys): The side chain of lysine contains a primary amine, rendering it basic and highly hydrophilic.[9][10] At physiological pH, this amine group is protonated, carrying a positive charge, which promotes interactions with polar water molecules.

-

Leucine (Leu): The isobutyl side chain of leucine is nonpolar and hydrophobic, which can lead to self-association and aggregation in aqueous environments, thereby reducing solubility.[11][12]

-

The Peptide Backbone: The amide bond of the peptide backbone is polar and can participate in hydrogen bonding with water.

The overall solubility of the dipeptide is a balance between the hydrophilic character of the lysine residue and the peptide backbone, and the hydrophobic nature of the leucine residue.

The Influence of pH and the Isoelectric Point (pI)

The net charge of a peptide is highly dependent on the pH of the solution. The ionizable groups in Lys-Leu are the N-terminal amine, the C-terminal carboxyl group, and the ε-amino group of the lysine side chain. The Henderson-Hasselbalch equation can be used to predict the charge state of each of these groups at a given pH.[2][13][14]

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])

Where:

-

pH is the hydrogen ion concentration of the solution.

-

pKa is the acid dissociation constant of the ionizable group.

-

[A⁻] is the concentration of the deprotonated form.

-

[HA] is the concentration of the protonated form.

The isoelectric point (pI) is the pH at which the peptide has a net charge of zero.[7][15][16] At pH values below the pI, the peptide will have a net positive charge, and at pH values above the pI, it will have a net negative charge. Solubility is typically at its minimum at the pI due to the lack of electrostatic repulsion between molecules, which can lead to aggregation and precipitation.[4] Therefore, to enhance solubility, it is generally advisable to work at a pH that is at least one to two units away from the pI.

To calculate the pI of Lys-Leu, we consider the pKa values of its ionizable groups:

-

N-terminal α-amino group (~pKa 9.0-10.0)

-

C-terminal α-carboxyl group (~pKa 2.0-3.0)

-

Lysine side-chain ε-amino group (~pKa 10.5)

The pI for a basic peptide like Lys-Leu is calculated by averaging the pKa values of the two cationic groups.[16][17]

pI ≈ (pKa of N-terminus + pKa of Lysine side chain) / 2

The Role of the Acetate Counter-ion

The acetate counter-ion (CH₃COO⁻) plays a crucial role in the overall solubility of the Lys-Leu salt. During purification and lyophilization, peptides with basic residues are often isolated as salts. Acetate, being the conjugate base of a weak acid, can help to maintain a pH environment that is favorable for solubility.[5][6] Compared to other counter-ions like trifluoroacetate (TFA), which can be more hydrophobic and potentially introduce toxicity, acetate is generally preferred for pharmaceutical applications.[6][8][18] The presence of the acetate ion in the solid state helps to disrupt the crystal lattice of the peptide, reducing the energy required for dissolution.

Thermodynamics of Dissolution

The dissolution of Lys-Leu acetate in water can be understood from a thermodynamic perspective. The process involves two main steps: the disruption of the crystal lattice of the solid peptide salt (an endothermic process) and the solvation of the peptide and acetate ions by water molecules (an exothermic process).[19][20] The overall enthalpy of solution (ΔH_sol) is the sum of the energies of these two steps. The spontaneity of dissolution is also influenced by the change in entropy (ΔS), which is generally positive as the ordered crystal dissolves into a more disordered solution state.

Experimental Protocols for Determining Aqueous Solubility

A multi-faceted experimental approach is recommended to accurately determine the solubility of Lys-Leu acetate. Here, we detail two primary methods: the Shake-Flask method for thermodynamic solubility and Potentiometric Titration for determining pKa values and understanding pH-dependent solubility.

Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining the equilibrium solubility of a compound.[21] It involves equilibrating an excess of the solid peptide in a specific solvent system over a defined period and then measuring the concentration of the dissolved peptide in the supernatant.

Experimental Workflow for Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol:

-

Preparation of Materials:

-

Accurately weigh an excess amount of Lys-Leu acetate powder (e.g., 10-20 mg) into several replicate vials (e.g., 2 mL glass vials with screw caps). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Prepare the desired aqueous solvent. For initial screening, purified water is suitable. For biological relevance, a buffered solution such as Phosphate-Buffered Saline (PBS) at pH 7.4 should be used.[22]

-

-

Equilibration:

-

Add a precise volume of the solvent (e.g., 1 mL) to each vial containing the peptide.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[23] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet. For further assurance of solid removal, filter the supernatant through a 0.22 µm syringe filter.[1]

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant with the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantify the concentration of Lys-Leu in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) at a low wavelength (e.g., 214-220 nm) is a common and robust method for peptide quantification.[24][25][26][27] A standard curve of known Lys-Leu acetate concentrations must be prepared to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the quantified concentration by the dilution factor. The results are typically expressed in mg/mL or mmol/L (mM).

-

Self-Validating System and Causality:

-

Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Constant Temperature: Peptide solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[28]

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured concentration reflects the true equilibrium solubility and not a transient state.

-

Centrifugation and Filtration: These steps are critical to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

Validated Analytical Method: The use of a validated HPLC-UV method provides the necessary accuracy and precision for the quantification of the dissolved peptide.

Potentiometric Titration for pKa Determination and pH-Solubility Profile

Potentiometric titration is a powerful technique to determine the pKa values of the ionizable groups in a peptide.[7][29] This data is essential for calculating the pI and for understanding the peptide's charge profile as a function of pH, which directly relates to its solubility.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for Potentiometric Titration of Lys-Leu Acetate.

Detailed Step-by-Step Protocol:

-

Instrument Setup:

-

Sample Preparation:

-

Accurately weigh a known amount of Lys-Leu acetate and dissolve it in a known volume of deionized water.

-

Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl). This ensures that all ionizable groups are in their fully protonated state at the start of the titration.

-

-

Titration:

-

Titrate the acidified peptide solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. The automated titrator will perform this process with high precision.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). More accurately, they can be determined from the inflection points of the first derivative of the titration curve.

-

From the determined pKa values, the isoelectric point (pI) can be calculated as described in section 2.2.

-

Self-Validating System and Causality:

-

Acidification: Starting the titration from a low pH ensures that the titration curve captures the deprotonation of all ionizable groups, providing a complete picture of the peptide's acid-base behavior.

-

Standardized Titrants: The use of accurately standardized acid and base solutions is fundamental for the precise determination of pKa values.

-

Automated Titrator: This minimizes human error in titrant addition and pH reading, leading to more accurate and reproducible results.

-

Derivative Analysis: Analyzing the first and second derivatives of the titration curve provides a more objective and precise method for identifying the equivalence points and thus the pKa values, compared to visual estimation from the curve itself.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of Lys-Leu Acetate

| Property | Value | Method of Determination |

| Molecular Formula | C₁₂H₂₅N₃O₃ · C₂H₄O₂ | N/A |

| Molecular Weight | 319.4 g/mol | Calculated |

| Calculated pI | ~10.0 | From pKa values |

| pKa₁ (C-terminus) | Value from titration | Potentiometric Titration |

| pKa₂ (N-terminus) | Value from titration | Potentiometric Titration |

| pKa₃ (Lys side chain) | Value from titration | Potentiometric Titration |

Table 2: Aqueous Solubility of Lys-Leu Acetate

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Purified Water | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and experimentally determining the aqueous solubility of Lys-Leu acetate. By combining a strong theoretical foundation with robust, self-validating experimental protocols, researchers can confidently characterize this critical physicochemical property. The interplay between the hydrophilic lysine, the hydrophobic leucine, and the acetate counter-ion creates a unique solubility profile that is highly dependent on pH and temperature.

Future work should focus on building a comprehensive pH-solubility profile by performing shake-flask experiments across a range of pH values. Additionally, investigating the impact of other pharmaceutically relevant counter-ions (e.g., hydrochloride) would provide valuable data for salt selection and formulation development. Understanding the potential for aggregation, particularly near the isoelectric point, through techniques like dynamic light scattering, would further enhance the developability of Lys-Leu based therapeutics.

References

-